molecular formula C7H8FNO B068156 4-Ethoxy-2-fluoropyridine CAS No. 175965-82-9

4-Ethoxy-2-fluoropyridine

Cat. No.: B068156
CAS No.: 175965-82-9
M. Wt: 141.14 g/mol
InChI Key: GDBFDUQCZKHTRP-UHFFFAOYSA-N
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Description

4-Ethoxy-2-fluoropyridine: is an organic compound with the molecular formula C7H8FNO . It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by fluorine and ethoxy groups, respectively.

Mechanism of Action

Target of Action

The primary target of 4-Ethoxy-2-fluoropyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new Pd–C bonds .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . It is also a CYP1A2 inhibitor . These properties may impact the bioavailability of the compound.

Result of Action

The molecular effect of this compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . On a cellular level, this can lead to the synthesis of complex organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction conditions are exceptionally mild and functional group tolerant . Additionally, the organoboron reagents used in the reaction are relatively stable, readily prepared, and generally environmentally benign .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-fluoropyridine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method is the reaction of 4-chloro-2-fluoropyridine with ethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the displacement of the chlorine atom by the ethoxy group, yielding this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2-fluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium carbonate in ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-alkoxy-2-fluoropyridines.

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives of pyridine

Scientific Research Applications

4-Ethoxy-2-fluoropyridine has several applications in scientific research:

Comparison with Similar Compounds

    2-Fluoropyridine: Lacks the ethoxy group, leading to different reactivity and applications.

    4-Ethoxypyridine: Lacks the fluorine atom, affecting its chemical properties and biological activities.

    2,4-Difluoropyridine:

Uniqueness: 4-Ethoxy-2-fluoropyridine is unique due to the presence of both ethoxy and fluorine substituents on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

4-ethoxy-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBFDUQCZKHTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50614292
Record name 4-Ethoxy-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175965-82-9
Record name 4-Ethoxy-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 60.5 g (0.31 mol) of 3,5-dichloro-4-ethoxy-2-fluoropyridine and 32.2 g (0.32 mol) of sodium acetate in 400 mL of ethanol in a 1 L stirred steel Parr bomb was added 3 g of 5 percent palladium on carbon catalyst. The reactor was charged with 500 pounds per square inch gauge (3550 kiloPascals) of hydrogen and heated with stirring to 100° C. for 4 hr. The mixture was cooled, filtered, and concentrated by evaporation. The residue was dissolved in ether and the resulting solution was dried over magnesium sulfate, filtered, and concentrated by evaporation. The residue was purified by bulb to bulb distillation (60°-80° C. at 0.5 mm Hg (67 Pascals) to obtain 18.5 g (42 percent of theory) of the title compound as a colorless oil which solidified upon standing and melted at 35°-36° C.
Quantity
60.5 g
Type
reactant
Reaction Step One
Quantity
32.2 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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